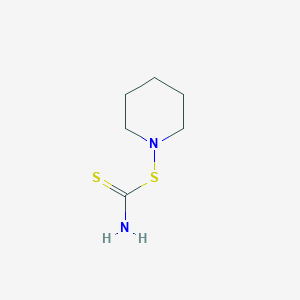
Piperidyl dithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidyl dithiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2S2 and its molecular weight is 176.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Applications
Piperidyl dithiocarbamate has been investigated for its therapeutic potential in several medical conditions. Its applications include:
- Anticancer Activity : this compound and its derivatives have shown promise as anticancer agents by inhibiting catalase activity and inducing apoptosis in cancer cells. A notable study compared the efficacy of pyrrolidine dithiocarbamate-zinc(II) and pyrrolidine dithiocarbamate-copper(II) complexes against breast and prostate cancer, revealing that the copper complex was more effective in inhibiting proteasome activity and promoting apoptosis .
- Antiviral Properties : Research has indicated that this compound exhibits antiviral activity against various viruses, including dengue virus and coronaviruses (SARS-CoV-2). Disulfiram, a related compound, has been shown to inhibit viral replication by targeting key viral proteins .
- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Its ability to inhibit pro-inflammatory cytokines positions it as a potential alternative to traditional non-steroidal anti-inflammatory drugs .
- Neuroprotective Effects : Studies have suggested that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. Its mechanism involves the inhibition of acetylcholinesterase, which is crucial for cognitive function .
Agricultural Applications
In agriculture, this compound derivatives are utilized primarily as fungicides and herbicides. Their effectiveness against a range of fungal pathogens has been documented:
- Fungicidal Activity : Compounds derived from this compound have shown significant antifungal activity against various plant pathogens. For instance, synthesized derivatives demonstrated minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria .
- Herbicidal Properties : The herbicidal potential of this compound has been explored in crop protection strategies. Research indicates that these compounds can effectively inhibit weed growth while being less harmful to crops compared to traditional herbicides .
Industrial Applications
This compound is also applied in various industrial processes:
- Vulcanization Accelerators : In rubber manufacturing, this compound acts as a vulcanization accelerator, enhancing the durability and elasticity of rubber products .
- Slimicides : These compounds are used as slimicides in water-cooling systems and paper manufacturing processes, helping to control microbial growth without significant toxicity to the environment .
Table 1: Medicinal Applications of this compound
Table 2: Agricultural Applications
| Application | Target Organisms | Efficacy |
|---|---|---|
| Fungicide | Various fungal pathogens | Effective |
| Herbicide | Weeds | Selective |
Table 3: Industrial Applications
| Application | Use | Benefits |
|---|---|---|
| Vulcanization | Enhances rubber properties | Increased durability |
| Slimicide | Controls microbial growth in industrial systems | Environmentally friendly |
特性
分子式 |
C6H12N2S2 |
|---|---|
分子量 |
176.3 g/mol |
IUPAC名 |
piperidin-1-yl carbamodithioate |
InChI |
InChI=1S/C6H12N2S2/c7-6(9)10-8-4-2-1-3-5-8/h1-5H2,(H2,7,9) |
InChIキー |
JUPNMDQHEJJKSV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)SC(=S)N |
同義語 |
piperidyl dithiocarbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















